molecular formula C14H10BrNO2S B4848416 2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B4848416
M. Wt: 336.21 g/mol
InChI Key: KINHAYQGYGHGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a bromophenyl group and an ethyl group attached to the thieno[2,3-d][1,3]oxazine ring system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with a thioamide to yield the desired product . The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The compound can bind to these enzymes, disrupting their function and leading to cell death. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
  • 2-(4-methylphenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
  • **2-(4-fluorophenyl)-6-ethyl-4H-thieno

Properties

IUPAC Name

2-(4-bromophenyl)-6-ethylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c1-2-10-7-11-13(19-10)16-12(18-14(11)17)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINHAYQGYGHGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 2
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2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 3
2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 4
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2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

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